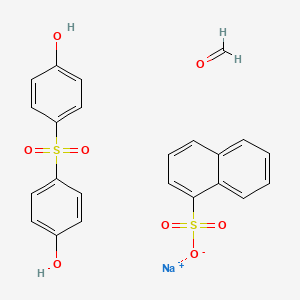
Sodium;formaldehyde;4-(4-hydroxyphenyl)sulfonylphenol;naphthalene-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphthalenesulfonic acid, sodium salt, polymer with formaldehyde and 4,4’-sulfonylbis[phenol] is a complex polymeric compound. It is primarily used in various industrial applications due to its surfactant properties. This compound is formed by the polymerization of naphthalenesulfonic acid, formaldehyde, and 4,4’-sulfonylbis[phenol], resulting in a sodium salt form that is highly soluble in water .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of naphthalenesulfonic acid, sodium salt, polymer with formaldehyde and 4,4’-sulfonylbis[phenol] involves several steps:
Sulfonation of Naphthalene: Naphthalene is reacted with sulfuric acid under conditions of heat and pressure to produce naphthalenesulfonic acid.
Polymerization: The naphthalenesulfonic acid is then polymerized with formaldehyde and 4,4’-sulfonylbis[phenol] under similar conditions of heat and pressure.
Neutralization: The resulting polymeric acid is neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
In industrial settings, the production process is scaled up to handle large volumes. The reaction conditions are carefully controlled to ensure consistent quality and yield. The polymer is typically produced in a continuous process, where the reactants are fed into a reactor, and the product is continuously removed and processed .
Chemical Reactions Analysis
Types of Reactions
Naphthalenesulfonic acid, sodium salt, polymer with formaldehyde and 4,4’-sulfonylbis[phenol] can undergo various chemical reactions, including:
Substitution: The sulfonic acid groups can participate in substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Strong oxidizing agents such as potassium permanganate can be used for oxidation reactions.
Nucleophiles: Strong nucleophiles like sodium hydroxide can facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfonic acid derivatives, while substitution reactions can result in various substituted naphthalene compounds .
Scientific Research Applications
Naphthalenesulfonic acid, sodium salt, polymer with formaldehyde and 4,4’-sulfonylbis[phenol] has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action of naphthalenesulfonic acid, sodium salt, polymer with formaldehyde and 4,4’-sulfonylbis[phenol] is its ability to act as a surfactant. The sulfonic acid groups interact with water molecules, reducing surface tension and allowing for better dispersion of particles in a solution . This property is particularly useful in applications requiring uniform distribution of components, such as in concrete mixtures and chemical formulations .
Comparison with Similar Compounds
Similar Compounds
Sodium Polynaphthalenesulfonate: Another polymeric surfactant with similar properties but different molecular structure.
Benzenesulfonic Acid, Polymer with Formaldehyde and 4,4’-sulfonylbis[phenol]: Similar in structure but uses benzenesulfonic acid instead of naphthalenesulfonic acid.
Uniqueness
Naphthalenesulfonic acid, sodium salt, polymer with formaldehyde and 4,4’-sulfonylbis[phenol] is unique due to its specific combination of monomers, which provides a balance of hydrophilic and hydrophobic properties. This balance makes it particularly effective as a dispersant and surfactant in various applications .
Properties
CAS No. |
63951-50-8 |
|---|---|
Molecular Formula |
C23H19NaO8S2 |
Molecular Weight |
510.5 g/mol |
IUPAC Name |
sodium;formaldehyde;4-(4-hydroxyphenyl)sulfonylphenol;naphthalene-1-sulfonate |
InChI |
InChI=1S/C12H10O4S.C10H8O3S.CH2O.Na/c13-9-1-5-11(6-2-9)17(15,16)12-7-3-10(14)4-8-12;11-14(12,13)10-7-3-5-8-4-1-2-6-9(8)10;1-2;/h1-8,13-14H;1-7H,(H,11,12,13);1H2;/q;;;+1/p-1 |
InChI Key |
YQLMVXDSGKVJLC-UHFFFAOYSA-M |
Canonical SMILES |
C=O.C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)[O-].C1=CC(=CC=C1O)S(=O)(=O)C2=CC=C(C=C2)O.[Na+] |
Related CAS |
63951-50-8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















